molecular formula C6H12N2O B062991 4-Methyl-1,4-diazepan-5-one CAS No. 172314-56-6

4-Methyl-1,4-diazepan-5-one

Cat. No. B062991
M. Wt: 128.17 g/mol
InChI Key: AFXBHHCUPRNJEL-UHFFFAOYSA-N
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Description

4-Methyl-1,4-diazepan-5-one is a compound related to the diazepine family, characterized by a seven-membered heterocyclic ring containing two nitrogen atoms. Its structure and properties have been studied in various contexts, including its synthesis, molecular structure, and reactivity.

Synthesis Analysis

The synthesis of 4-Methyl-1,4-diazepan-5-one and related derivatives has been explored through various methods, including novel one-pot multi-component condensation reactions. These methods involve using aromatic diamines, Meldrum's acid, and isocyanides, offering high yields without the need for catalysts or activation. This approach has been shown to provide an efficient route to diazepine derivatives with broad biological activities (Shaabani et al., 2009).

Molecular Structure Analysis

Studies have detailed the molecular structure of diazepine derivatives, including X-ray crystallography and NMR spectral analysis. These investigations reveal the complex conformational dynamics and structural characteristics of diazepine rings, including torsion and inversion barriers that influence their chemical behavior (Núñez Alonso et al., 2020).

Chemical Reactions and Properties

Research into the chemical reactivity of diazepine derivatives highlights their participation in various reactions, including ring contraction and decarboxylative alkylation. These reactions underscore the compounds' utility in synthesizing complex molecular architectures and drug scaffolds with high stereochemical precision (Antolak et al., 2014; Sercel et al., 2019).

Physical Properties Analysis

While specific studies directly addressing the physical properties of 4-Methyl-1,4-diazepan-5-one were not identified in the search, research on diazepine derivatives generally explores their crystalline structures, solubility, and thermal stability. These properties are crucial for understanding the compounds' behavior in different environments and their potential applications.

Chemical Properties Analysis

The chemical properties of diazepine derivatives, including 4-Methyl-1,4-diazepan-5-one, are significantly influenced by their structural motifs. Research demonstrates these compounds' roles in multicomponent reactions, showcasing their reactivity and potential for constructing diverse chemical entities with various functional groups (Banfi et al., 2007). Moreover, their reactivity towards electrophilic and nucleophilic substitutions further delineates their chemical versatility.

Scientific Research Applications

  • Biocatalysis

    • In a study titled “Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination”, the compound was used in the synthesis of chiral 1,4-diazepanes .
    • The process involved an enzymatic intramolecular asymmetric reductive amination, which was developed for the synthesis of chiral 1,4-diazepanes .
    • Several enantiocomplementary IREDs were identified for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity .
    • The study offers an effective method for construction of chiral 1,4-diazepanes of pharmaceutical importance via imine reductase-catalyzed intramolecular reductive amination of the corresponding aminoketones .
  • Pharmaceutical Research

    • In a research paper titled “Optimization of 1,4-diazepan-2-one containing dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes”, the compound was used in the development of inhibitors for the treatment of type 2 diabetes .
    • The research involved the evaluation of 1-alkyl 1,4-diazepan-2-one derivatives for their inhibition of DPP-4 activity .
    • The study aimed to suppress in vivo dealkylation possibly through acyl iminium ion intermediates .

properties

IUPAC Name

4-methyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-5-4-7-3-2-6(8)9/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXBHHCUPRNJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594267
Record name 4-Methyl-1,4-diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,4-diazepan-5-one

CAS RN

172314-56-6
Record name Hexahydro-4-methyl-5H-1,4-diazepin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172314-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,4-diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Li, W Zhang, Q Qiu, D Zhou, Z Feng… - Chemical Biology & …, 2021 - Wiley Online Library
Bromodomain‐containing protein 4 (BRD4) plays an extremely important physiological role in cancer, and the BRD4 inhibitors can effectively inhibit the proliferation of tumor cells. By …
Number of citations: 3 onlinelibrary.wiley.com

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